1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c21-16-7-6-13(10-17(16)22)24-20(26)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)25-19/h5-10,25H,1-4,11H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEUMJUCHGJSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea derivative with additional functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Structure and Composition
The compound features a complex structure with a dichlorophenyl group and a tetrahydrocarbazole moiety. Its molecular formula is , and it has a molecular weight of approximately 322.25 g/mol. The presence of the urea functional group contributes to its biological activity.
Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain carbazole derivatives displayed potent activity against breast cancer cell lines, suggesting potential for further development as anticancer agents .
Neuroprotective Effects
The urea derivative has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The tetrahydrocarbazole structure is known for its ability to cross the blood-brain barrier, which enhances its therapeutic potential. In experimental models, compounds with similar structures have shown promise in reducing oxidative stress and inflammation in neuronal cells .
Antimicrobial Activity
Compounds containing the carbazole moiety have also been studied for their antimicrobial properties. Research indicates that they may exhibit activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Antimicrobial | Effective against MRSA and other pathogens |
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated a series of carbazole derivatives for their anticancer activity. Among these, a compound structurally related to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of a similar carbazole derivative resulted in significant improvements in cognitive function and reductions in amyloid-beta plaque formation. This research supports the hypothesis that tetrahydrocarbazole derivatives may serve as effective neuroprotective agents .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the phenyl ring and the heterocyclic group attached to the urea core. Key comparisons include:
Table 1: Structural and Molecular Comparison of Urea Derivatives
Key Observations:
Substituent Impact on Molecular Weight: The addition of a second chlorine atom in the target compound increases molecular weight compared to its monochloro analog (). Thiazole-piperazine substituents (Compound 11g) further elevate molecular weight due to their bulkier heterocyclic systems . The tetrahydrocarbazole group (, Target) offers intermediate molecular weight compared to thiazole-piperazine derivatives.
Electron-Withdrawing vs. Thiazole-piperazine groups (Compound 11g) introduce hydrogen-bonding and polar interactions, which may enhance solubility but reduce membrane permeability compared to carbazole derivatives .
Biological Activity: Di-substituted ureas with 3,4-dichlorophenyl groups (e.g., BTdCPU, NCPdCPU) demonstrate growth inhibition, suggesting the dichlorophenyl moiety is critical for this activity .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Metabolic Stability : The tetrahydrocarbazole’s partially saturated structure may reduce oxidative metabolism compared to fully aromatic systems (e.g., benzo-thiadiazole in BTdCPU) .
Biological Activity
1-(3,4-Dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 361.22 g/mol. The presence of the dichlorophenyl group is significant for its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets, including receptors and enzymes. The carbazole moiety is known for its ability to modulate neurotransmitter systems, particularly in relation to neuropeptide Y (NPY) receptors.
Receptor Interaction
Studies have shown that derivatives of carbazole ureas can act as antagonists for neuropeptide Y receptors (Y5). For instance, one study identified that certain carbazole ureas exhibit high selectivity towards Y5 receptors while demonstrating minimal mutagenic activity in the Ames test .
Antitumor Activity
The compound has been evaluated for its cytotoxic properties against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the antiproliferative activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HT29 | 23.30 |
| 2 | Jurkat | <1000 |
| 3 | A431 | 1.98 |
The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects against tumor cells .
Neuroprotective Effects
In addition to its antitumor properties, this compound may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This aligns with findings on similar carbazole derivatives that have shown potential in treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A study conducted on a series of carbazole ureas demonstrated that modifications at the 4-position of the phenyl ring significantly increased their potency against various cancer cell lines. The study concluded that compounds with a dichlorophenyl group exhibited superior activity compared to their mono-substituted counterparts .
- Neuroprotective Studies : Another investigation focused on the neuroprotective properties of related compounds, suggesting that they could mitigate damage in models of neurodegeneration by acting on NPY receptors .
Q & A
Q. Can AI-driven autonomous laboratories accelerate the discovery of analogs with improved pharmacokinetic properties?
- Methodology : Deploy self-driving labs (e.g., closed-loop systems with robotic liquid handlers) for high-throughput synthesis and ADMET (absorption, distribution, metabolism, excretion, toxicity) screening. Train neural networks on historical data to prioritize candidates with optimal LogP and PSA values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
